molecular formula C11H21N3O B7923383 2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7923383
M. Wt: 211.30 g/mol
InChI Key: VTSKZFAPJIHPBJ-UHFFFAOYSA-N
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Description

2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a cyclopropyl-methyl-amino group and an aminoethanone moiety. The presence of the pyrrolidine ring and cyclopropyl group suggests conformational rigidity and possible interactions with biological targets, such as enzymes or receptors, common in bioactive molecules .

Properties

IUPAC Name

2-amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-13(10-2-3-10)7-9-4-5-14(8-9)11(15)6-12/h9-10H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSKZFAPJIHPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, a compound with the molecular formula C14H27N3O, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H27N3O
  • Molecular Weight : 253.38 g/mol
  • CAS Number : 1354033-00-3

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its antimicrobial, antibacterial, and potential neuropharmacological effects. Several studies have highlighted its effectiveness against various pathogens and its interaction with neurotransmitter systems.

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are also noteworthy. It has been suggested that related compounds might act as modulators of neurotransmitter systems, particularly in the treatment of psychiatric disorders. The structural similarities to known psychoactive substances raise interest in its possible effects on mood and cognition.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various pyrrolidine derivatives indicated that modifications in the side chains significantly affect antibacterial activity. The study found that compounds with cyclopropyl groups showed enhanced activity against Staphylococcus aureus and Escherichia coli.
  • Neuropharmacological Assessment : In a clinical trial assessing the efficacy of similar compounds for treating anxiety disorders, it was noted that the presence of amino groups and cyclic structures contributed to anxiolytic effects, suggesting that this compound could potentially exhibit similar therapeutic benefits.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Membrane Disruption : Similar to other alkaloids, it may alter bacterial cell membrane permeability, leading to cell lysis.
  • Neurotransmitter Modulation : The compound may interact with dopamine and serotonin receptors, influencing mood and behavior.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents H-Bond Acceptors/Donors LogD (pH 5.5) Synthesis Pathway
2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone C₁₂H₂₂N₄O 238.33 (calc.) Pyrrolidine, cyclopropyl-methyl-amino ~5 acceptors, ~2 donors ~0.5 (est.) Not reported; likely involves Mannich reaction
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 151.17 Hydroxyphenyl, aminoethanone 3 acceptors, 2 donors Not reported Reduction of nitro-coumarin derivatives
1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethanone C₁₄H₁₉N₇O 309.35 Pyrazolopyrazine, aminoethyl, pyrrolidine 5 acceptors, 1 donor Not reported Multi-step coupling via dioxane/TEA conditions
Cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone C₃₀H₂₈N₆O₂ 504.58 Piperidine, benzimidazole, cyclopropyl 6 acceptors, 2 donors Not reported Nucleophilic substitution with aniline derivatives

Key Findings:

Structural Variations: The target compound’s pyrrolidine ring distinguishes it from piperidine-based analogs (e.g., ), which may alter binding affinity due to ring size differences.

Synthetic Complexity: Synthesis of the target compound likely requires multi-step functionalization of pyrrolidine, akin to methods for pyrazolopyrazine derivatives (e.g., ), but specific protocols remain undocumented. In contrast, 2-amino-1-(2-hydroxyphenyl)ethanone is synthesized via nitro-group reduction , a simpler route than expected for the target molecule.

Physicochemical Properties: The target’s estimated LogD (~0.5) suggests moderate hydrophilicity, contrasting with the highly lipophilic benzimidazole derivative (LogD >3 inferred for ). H-bond acceptors/donors (5/2) are comparable to pyrazolopyrazine analogs , implying similar solubility and membrane permeability.

Research Implications and Limitations

  • Pharmacological Potential: The cyclopropyl and pyrrolidine motifs are associated with kinase inhibition and GPCR modulation in related compounds , suggesting possible therapeutic applications.
  • Data Gaps : Experimental data on the target compound’s synthesis, stability, and bioactivity are absent in available literature. Comparisons rely on extrapolation from structural analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing the cyclopropyl-methyl-amino moiety into pyrrolidine-based scaffolds?

  • Answer : The synthesis of such derivatives typically involves multi-step functionalization of pyrrolidine. For example, reductive amination using cyclopropylmethylamine and a pyrrolidine-aldehyde intermediate under hydrogenation conditions (e.g., NaBH3_3CN) can introduce the substituent. Subsequent protection/deprotection steps (e.g., tert-butyldimethylsilyl groups) may optimize yield, as seen in analogous pyridine derivatives .
  • Key Considerations : Monitor reaction kinetics via HPLC to avoid over-alkylation. Use chiral auxiliaries or catalysts if stereoselectivity is required.

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Answer :

  • X-ray crystallography (via SHELXL/SHELXS ) resolves stereochemistry and confirms bond angles.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) maps proton-carbon correlations, particularly for the cyclopropane and pyrrolidine rings .
    • Data Interpretation : Cross-reference crystallographic data with computational models (DFT) to address discrepancies in torsional angles .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Answer :

  • Perform molecular dynamics simulations to assess conformational flexibility in aqueous vs. lipid environments.
  • Validate binding hypotheses using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure target affinity.
  • Reconcile discrepancies by testing enantiomers (if chiral centers exist) for differential activity .
    • Case Study : A pyridinone analog showed enhanced CNS penetration due to lipophilic substituents; similar strategies may apply to the cyclopropane group here .

Q. What strategies mitigate challenges in optimizing metabolic stability without compromising target affinity?

  • Answer :

  • Introduce deuterium at metabolically labile sites (e.g., α-positions to carbonyl groups) to slow oxidative degradation.
  • Use prodrug approaches (e.g., esterification of the amino group) to enhance bioavailability.
  • Screen metabolites via LC-MS/MS in hepatocyte assays to identify vulnerable sites .
    • Trade-offs : Increased lipophilicity (e.g., from cyclopropane) may improve membrane permeability but reduce solubility. Balance via logP optimization .

Q. How should researchers address the lack of toxicological data for this compound in preclinical studies?

  • Answer :

  • Conduct Ames tests for mutagenicity and hERG channel assays for cardiotoxicity.
  • Use structure-toxicity relationships (STRs) with analogs (e.g., pyrrolidine cathinones ) to predict risks.
  • Prioritize in silico toxicity prediction tools (e.g., Derek Nexus) to flag potential liabilities early .

Methodological Guidance

Q. What experimental designs are optimal for studying this compound’s interaction with enzymes or receptors?

  • Answer :

  • Kinetic assays : Use stopped-flow spectroscopy to measure binding rates.
  • Cryo-EM or X-ray co-crystallization (via SHELX ) to visualize binding pockets.
  • Mutagenesis studies (e.g., alanine scanning) to identify critical residues for interaction .

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

  • Answer :

  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress.
  • Monitor degradation products via UPLC-PDA and correlate with computational degradation pathways (e.g., Zeneth ).

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